Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin
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Overview
Description
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin is a modified cyclodextrin compound characterized by the presence of mercapto groups at the sixth position of each glucose unit in the beta-cyclodextrin structure. This modification enhances its ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin is typically synthesized through a multi-step process involving the selective thiolation of beta-cyclodextrinThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to mercapto groups.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol or sodium borohydride in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Disulfide-linked cyclodextrin derivatives.
Reduction: Regenerated this compound.
Substitution: Alkylated or acylated cyclodextrin derivatives.
Scientific Research Applications
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin exerts its effects is through the formation of inclusion complexes. The mercapto groups enhance the binding affinity for guest molecules, allowing for the encapsulation of hydrophobic compounds within the cyclodextrin cavity. This encapsulation improves the solubility, stability, and bioavailability of the guest molecules .
Comparison with Similar Compounds
Similar Compounds
- Heptakis-(6-Amino-6-deoxy)-beta-Cyclodextrin
- Heptakis-(6-Azido-6-deoxy)-beta-Cyclodextrin
- Heptakis-(6-Hydroxy-6-deoxy)-beta-Cyclodextrin
Uniqueness
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin is unique due to the presence of mercapto groups, which provide distinct chemical reactivity and binding properties compared to other modified cyclodextrins. This uniqueness makes it particularly valuable in applications requiring strong and selective interactions with guest molecules .
Properties
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O28S7/c43-15-22(50)36-57-8(1-71)29(15)64-37-23(51)16(44)31(10(3-73)58-37)66-39-25(53)18(46)33(12(5-75)60-39)68-41-27(55)20(48)35(14(7-77)62-41)70-42-28(56)21(49)34(13(6-76)63-42)69-40-26(54)19(47)32(11(4-74)61-40)67-38-24(52)17(45)30(65-36)9(2-72)59-38/h8-56,71-77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZFSOYQPJIOQ-FOUAGVGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CS)CS)CS)CS)CS)CS)O)O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CS)CS)CS)CS)CS)CS)O)O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O28S7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1247.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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